molecular formula C18H15BrN2O3 B3048013 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 1523570-97-9

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B3048013
CAS No.: 1523570-97-9
M. Wt: 387.2
InChI Key: MLDBZFCGJHDPLO-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated oxopropyl group and a diphenylimidazolidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-oxopropanal to form 3-bromo-2-oxopropanal . This intermediate is then reacted with diphenylimidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: The bromine atom in the oxopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The brominated oxopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt key biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione lies in its combination of the brominated oxopropyl group and the diphenylimidazolidine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-bromo-2-oxopropyl)-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-11-15(22)12-21-16(23)18(20-17(21)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBZFCGJHDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)CBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180758
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523570-97-9
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 3-(3-bromo-2-oxopropyl)-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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